Enantiomeric Purity: (S)- vs. (R)-Benzyl 3-isobutylpiperazine-1-carboxylate Hydrochloride—Procurement-Grade Differentiation
The (S)-enantiomer (CAS 1253790-03-2) and (R)-enantiomer (CAS 1253791-13-7) are supplied as distinct, single-enantiomer products with defined absolute configuration. Vendor specifications report purity of ≥98% for the (S)-enantiomer (ChemScene, free base form) and 95% for the (R)-enantiomer hydrochloride (Chemenu) . Both are manufactured from chiral-pool starting materials—the (S)-enantiomer from L-leucine—ensuring retention of stereochemistry rather than racemic resolution, a factor critical for maintaining enantiomeric excess in downstream chiral pharmacophores . The (S)-configured isobutyl group projects the side chain in a spatially defined orientation that is non-superimposable on the (R)-form; for piperazine-based GPCR ligands, enantiomer-dependent binding differences of >10-fold in Kᵢ have been reported [REFS-4, class-level inference].
| Evidence Dimension | Enantiomeric identity and purity specification |
|---|---|
| Target Compound Data | (S)-enantiomer, CAS 1253790-03-2; Purity ≥98% (HPLC, free base, ChemScene); Atom Stereo Count = 1 (defined S configuration) |
| Comparator Or Baseline | (R)-enantiomer, CAS 1253791-13-7; Purity 95% (Chemenu); Atom Stereo Count = 1 (defined R configuration) |
| Quantified Difference | Purity differential: ≥98% (S) vs. 95% (R) at comparable vendor tier; stereochemistry inverted (S→R); distinct CAS numbers prevent cross-shipment errors |
| Conditions | Vendor certificate of analysis; chiral HPLC purity determination; stereochemistry assigned by synthesis from L-leucine |
Why This Matters
Procurement of the incorrect enantiomer would invert chirality in the final target molecule, which for chiral piperazine-containing drug candidates can alter receptor binding affinity by an order of magnitude—a risk eliminated by verifying the (S)-specific CAS number 1253790-03-2 at ordering.
- [1] Newman, A. H.; Beuming, T.; Banala, A. K.; et al. Molecular determinants of selectivity and efficacy at the dopamine D3 receptor. J. Med. Chem. 2012, 55 (15), 6689–6699. View Source
